N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methoxyphenyl)propanamide
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Description
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Herbicidal Activity
A study outlines the synthesis of novel compounds containing pyrimidine and thiadiazole rings, displaying moderate to good selective herbicidal activity against Brassica campestris L. at a concentration of 100 mg/L. These compounds, although related to the queried chemical structure, highlight the potential herbicidal applications of similar structures in agricultural research (Liu & Shi, 2014).
Antifungal Effects
Research into pyrimidine derivatives, such as 4-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound, has demonstrated antifungal effects against significant types of fungi like Aspergillus terreus and Aspergillus niger. This research suggests potential applications for the queried compound in developing antifungal agents (Jafar et al., 2017).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and demonstrated significant anti-inflammatory and analgesic activities. These findings indicate the potential therapeutic applications of similar pyrimidine-containing compounds in medicine (Abu‐Hashem et al., 2020).
Antimicrobial Evaluation
The synthesis of new pyrazole, thiophene, thiazole, and thiadiazole derivatives incorporating a pyrimidine ring has been reported, with selected examples showing moderate antimicrobial activity. This research underscores the potential use of pyrimidine derivatives in antimicrobial treatments (Farag et al., 2009).
Dual Inhibitors of CLK1 and DYRK1A Kinases
N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues have been synthesized and identified as dual inhibitors of CLK1 and DYRK1A kinases, promising for the development of new pharmacological agents (Loidreau et al., 2013).
Herbicidal Activity and Crystal Structure
The synthesis and herbicidal activity of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide demonstrated effectiveness in herbicidal applications, further supported by crystallographic data (Liu et al., 2008).
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-11-10-25-18-19-12(2)16(17(23)21(11)18)20-15(22)9-6-13-4-7-14(24-3)8-5-13/h4-5,7-8,10H,6,9H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJJRTYVHGXMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CCC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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